3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.
Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of this compound derivatives with hydroxyl, aldehyde, or carboxyl groups.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile or electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with metals.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
- Potential use in drug design and development due to its versatile chemical structure.
Industry:
- Utilized in the synthesis of agrochemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Lacks the 4-methylphenylmethyl and carboxylic acid groups, making it less versatile in reactions.
4-Methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the 3,5-dimethyl substitutions, affecting its reactivity and applications.
1-[(4-Methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid: Similar but lacks the 3,5-dimethyl groups, influencing its chemical properties and biological activity.
Uniqueness: 3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its reactivity and potential applications in various fields. The presence of both electron-donating and electron-withdrawing groups allows for a wide range of chemical modifications and interactions.
This compound’s versatility and unique structure make it a valuable subject of study in multiple scientific disciplines
Properties
IUPAC Name |
3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-16-11(3)13(14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVTWKGAGKEAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926240-70-2 |
Source
|
Record name | 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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